molecular formula C21H20N2O2S B2570428 N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 324758-95-4

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

カタログ番号 B2570428
CAS番号: 324758-95-4
分子量: 364.46
InChIキー: BZMWWNKSRKUREO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BIA 10-2474, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a range of physiological and biochemical effects.

科学的研究の応用

Anticonvulsant and Sedative-Hypnotic Activity

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which share a structural resemblance with N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, were synthesized and evaluated for their anticonvulsant activity. These compounds were found to possess significant anticonvulsant effects in models of electroshock and pentylenetetrazole-induced lethal convulsions. One compound in particular demonstrated notable sedative-hypnotic activity without impairing learning and memory, indicating a potential application in managing seizure disorders and anxiety without cognitive side effects. The action of these compounds is linked to their interaction with benzodiazepine receptors, suggesting their utility in neurological research and therapeutic applications (Faizi et al., 2017).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzothiazole-related groups were reported for their high singlet oxygen quantum yield. These compounds, including variants of N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, were examined for their photophysical and photochemical properties. The high singlet oxygen quantum yield and favorable photodegradation properties of these derivatives highlight their potential as Type II photosensitizers in photodynamic therapy, a promising treatment modality for cancer. This suggests the broader applicability of benzothiazole derivatives in developing therapeutic agents for oncology (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kinesin Spindle Protein for Cancer Therapy

Another study focused on the discovery of a novel kinesin spindle protein (KSP) inhibitor, exhibiting both excellent biochemical potency and pharmaceutical properties suitable for clinical development. Although not directly mentioning N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, the investigation into related compounds underscores the potential for benzothiazole derivatives in cancer treatment by targeting the mitotic kinesin spindle protein, leading to cell cycle arrest and apoptosis in cancer cells. This highlights the role of benzothiazole derivatives in cancer research, particularly in the design of inhibitors targeting cell division processes (Theoclitou et al., 2011).

Protoporphyrinogen Oxidase Inhibition for Herbicide Development

Research into N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and related compounds revealed their potential as protoporphyrinogen oxidase (PPO) inhibitors, suggesting applications in herbicide development. Some synthesized compounds showed higher PPO inhibition activity compared to control substances, indicating their utility in agricultural sciences, specifically in creating more efficient herbicides for crop protection (Jiang et al., 2011).

特性

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-7-12-19-18(13-14)22-21(26-19)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMWWNKSRKUREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。